molecular formula HCOOH<br>CH2O2 B1673544 Formic acid CAS No. 64-18-6

Formic acid

Cat. No. B1673544
CAS RN: 64-18-6
M. Wt: 46.025 g/mol
InChI Key: BDAGIHXWWSANSR-UHFFFAOYSA-N
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Description

Formic acid, also known as methanoic acid, is the simplest form of carboxylic acid . It is a colorless, fuming liquid with a pungent odor . It was first isolated from certain ants and was named after the Latin formica, meaning 'ant’ . It is commonly used as a preservative and antibacterial agent in livestock feed .


Synthesis Analysis

Formic acid is made by the action of sulfuric acid upon sodium formate, which is produced from carbon monoxide and sodium hydroxide . It is also prepared in the form of its esters by treatment of carbon monoxide with an alcohol such as methanol in the presence of a catalyst . Formic acid is gaining interest as a carbon capture and utilization (CCU) product produced electrochemically from CO2, water, and renewable energy .


Molecular Structure Analysis

The structure of formic acid has a single hydrogen atom bonded to a carboxylic group COOH . This compound contains carbon, which has a high affinity for covalent bonding . The molecular structure of a catalytically active key intermediate in formic acid dehydrogenation catalysis has been determined using 2D IR spectroscopy .


Chemical Reactions Analysis

Formic acid reduces mercuric chloride into mercurous chloride forming a white precipitate . It reacts with phosphoric pentachloride forms formyl chloride, phosphoryl chloride, and hydrogen chloride . Formic acid is also known to react with alcohol, forming esters .


Physical And Chemical Properties Analysis

Formic acid is a colorless, fuming liquid with a pungent, penetrating odor . It has a density of 1.22 g/cm³, a molecular weight of 46.03 g/mol, a boiling point of 100.8 °C, and a melting point of 8.4 °C . It is miscible with water .

Scientific Research Applications

Sustainable Production and Energy Applications

  • Sustainable Production from Biomass : Formic acid can be sustainably produced from biomass and biomass-derived products. It is useful in producing fuel additives like methanol, upgraded bio-oil, γ-valerolactone and its derivatives, and synthesis gas for hydrocarbon production (Bulushev & Ross, 2018).
  • Hydrogen Storage Material : It is recognized as a promising hydrogen storage material, being a convenient source of hydrogen for fuel cells. Its dehydrogenation can release hydrogen and CO2, making it suitable for energy storage and chemical synthesis (Grasemann & Laurenczy, 2012).
  • Fuel for Direct Formic Acid Fuel Cells : Formic acid is used in direct formic acid fuel cells (DFAFCs) and as a chemical hydrogen storage material, showing promise for portable devices and vehicles (Singh, Singh, & Kumar, 2016).

Catalysis and Chemical Synthesis

  • Electrocatalytic Applications : Formic acid-reduced ultrasmall Pd nanocrystals on graphene show superior electocatalytic activity and stability for formic acid oxidation, beneficial for various electrochemical applications (Zhang, Zhao, & Li, 2015).
  • Chemical Synthesis : As a biodegradable and non-toxic reagent with favorable energy density, formic acid is a versatile reagent in green catalytic transformations, particularly in clean chemical transformations and renewable biomass resource conversion (Liu, Li, Liu, & Cao, 2015).

Environmental and Biological Applications

  • Adsorption and Separation : Formic acid's adsorption from aqueous solutions using weakly basic adsorbents like Amberlite IRA-67 is studied for environmental applications, particularly in wastewater treatment (Uslu, 2009).
  • Biological Utilization : Formic acid is an important organic one-carbon source in various industries. Research focuses on its efficient conversion and utilization by microbial cell factories, offering avenues for more sustainable industrial processes (Xu, Deng, Jiang, & Gu, 2020).

Safety And Hazards

Formic acid and its salts are corrosive and skin sensitizers . Sodium formate is mildly irritating to the eyes . Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back. Containers may explode when heated .

Future Directions

Formic acid is considered an efficient hydrogen storage molecule and a new C1 building block for the chemical industry . It could be used as a sustainable carbon monoxide source . In the future hydrogen economy, formic acid is expected to play a crucial role .

properties

IUPAC Name

formic acid
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InChI

InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)
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InChI Key

BDAGIHXWWSANSR-UHFFFAOYSA-N
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Canonical SMILES

C(=O)O
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Molecular Formula

CH2O2, HCOOH
Record name FORMIC ACID
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Related CAS

14523-98-9, Array
Record name Formic acid, dimer
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DSSTOX Substance ID

DTXSID2024115
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Molecular Weight

46.025 g/mol
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Physical Description

Formic acid appears as a colorless liquid with a pungent odor. Flash point 156 °F. Density 10.2 lb / gal. Corrosive to metals and tissue., Liquid; Water or Solvent Wet Solid, Colorless liquid with a pungent, penetrating odor. [Note: Often used in an aqueous solution.]; [NIOSH], Liquid, COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR., colourless, highly corrosive liquid/characteristic pungent odour, Colorless liquid with a pungent, penetrating odor., Colorless liquid with a pungent, penetrating odor. [Note: Often used in an aqueous solution.]
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Boiling Point

213.3 °F at 760 mmHg (NTP, 1992), 101 °C, 224 °F (90% solution)
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Flash Point

156 °F (NTP, 1992), 156 °F, 156 °F (69 °C) (closed cup); 90% soln: 122 °F (50 °C) (closed cup), 138 °F, open cup, 69 °C, 122 °F (90% solution, open-cup), (oc) 122 °F (90% solution)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible with ether, acetone, ethyl acetate, methanol, ethanol; partially soluble in benzene, toluene, xylenes, Dissolves to the extent of about 10% in benzene, toluene, and xylenes, and to a lesser extent in aliphatic hydrocarbons., Miscible with water, 1000.0 mg/mL, Solubility in water: miscible, miscible with water, alcohol, glycerin, ether, Miscible
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Density

1.22 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.220 at 20 °C/4 °C, Bulk density 10.16 lb/gal at 20 °C, Relative density of the vapor/air mixture at 20 °C (air = 1): 1.03, Relative density (water = 1): 1.2, 1.2, 1.22 (90% solution)
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Vapor Density

1.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.59 (Air = 1), Relative vapor density (air = 1): 1.6, 1.6
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Vapor Pressure

35 mmHg at 68 °F ; 200 mmHg at 142.5 °F (NTP, 1992), 42.6 [mmHg], 42.59 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 4.6, 35 mmHg
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Mechanism of Action

Formic acid is an inhibitor of the mitochondrial cytochrome oxidase causing histotoxic hypoxia. The most significant acid load results from the hypoxic metabolism. Urinary acidification is affected by formic acid., Formic acid is a mitochondrial toxin, and exerts effects primarily in areas (such as the retina or basal ganglia) that poorly tolerate an interruption in the energy supplied by oxidative phosphorylation.
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Impurities

Specifications of technical grade of formic acid (max): < 0.8 wt% acetic acid; < 20 ppm chlorides; < 5 ppm heavy metals; < 3 ppm iron; & < 10 ppm sulfates. Commercial grade have the same specifications but contain no acetic acid. Pharmaceutical grade: 0.4% acetic acid; 0.5% water; 5% toluene; 5% chlorides; 5% heavy metals; 3% iron; 10% sulfates. /From table/
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Product Name

Formic Acid

Color/Form

Colorless fuming liquid, Colorless liquid [Note: Often used in an aqueous solution]

CAS RN

64-18-6
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Melting Point

47.1 °F (NTP, 1992), 8.3 °C, 8.4 °C, 8 °C, 20 °F (90% solution)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formic acid
Reactant of Route 2
Formic acid
Reactant of Route 3
Formic acid

Citations

For This Compound
1,010,000
Citations
J Hietala, A Vuori, P Johnsson, I Pollari… - … of industrial chemistry, 2016 - hero.epa.gov
… Formic acid derived its name from the red ant, Formica rufa, in which it was discovered around 1670. Formic acid … In addition, formic acid is a byproduct of acetic acid production by liquid-…
Number of citations: 158 hero.epa.gov
HW Gibson - Chemical Reviews, 1969 - ACS Publications
… Although formic acid and its salts, simple … formic acid and its simple salts, esters, and amides through 1966. Chemical Abstracts was searched under the following headings: formic acid, …
Number of citations: 140 pubs.acs.org
N Akiya, PE Savage - AIChE Journal, 1998 - Wiley Online Library
… and on the isomerization of formic acid was determined. The transition state … formic acid occurs independently of water. Water has a strong effect on the relative stability of the formic acid …
Number of citations: 262 aiche.onlinelibrary.wiley.com
M Grasemann, G Laurenczy - Energy & Environmental Science, 2012 - pubs.rsc.org
… and formic acid is among the most promising compounds to achieve it. Formic acid has a high … Also, a hydrogen/energy storage-and-release cycle based on formic acid decomposition …
Number of citations: 094 pubs.rsc.org
W Reutemann, H Kieczka - Ullmann's encyclopedia of industrial …, 2011 - hero.epa.gov
… Formic acid derived its name from the red ant, Formica rufa, in which it was discovered around 1670. Formic acid … In addition, formic acid is a byproduct of acetic acid production by liquid-…
Number of citations: 125 hero.epa.gov
J Liesivuori, AH Savolainen - Pharmacology & toxicology, 1991 - Wiley Online Library
… Urinary formic acid as a function of formic acid exposure. Morning urinary formic acid excretion after a preceding 8-hr occupational exposure to the acid 17 hr earlier. A major part of the …
Number of citations: 455 onlinelibrary.wiley.com
DA Bulushev, JRH Ross - ChemSusChem, 2018 - Wiley Online Library
… Furthermore, formic acid and the formate ion are readily biodegradable … formic acid was estimated to be up to 950 thousand tons per year.3 European prices for 85 % grade formic acid …
F Holtzberg, B Post, I Fankuchen - Acta Crystallographica, 1953 - scripts.iucr.org
… -ray study of formic acid are presented. These make possible a direct comparison of X-ray diffraction measurements of bond lengths in formic acid with results obtained by other means. …
Number of citations: 176 scripts.iucr.org
YW Rhee, SY Ha, RI Masel - Journal of Power Sources, 2003 - Elsevier
… Also, there is an unusual effect that the more formic acid permeates when the formic acid reservoir is filled with 10 M formic acid than with 20 M formic acid. Overall, the permeation rate …
Number of citations: 389 www.sciencedirect.com
P Mars, JJF Scholten, P Zwietering - Advances in Catalysis, 1963 - Elsevier
… further discussions of the mechanism of the formic acid decomposition in those cases where … many features in common, the decomposition of formic acid will in the following chapters be …
Number of citations: 273 www.sciencedirect.com

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